molecular formula C16H20O4 B11724254 3-(2-Cyclopentyloxy-3-ethoxyphenyl)prop-2-enoic acid

3-(2-Cyclopentyloxy-3-ethoxyphenyl)prop-2-enoic acid

Cat. No.: B11724254
M. Wt: 276.33 g/mol
InChI Key: YSXIQHFXAJEJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a cyclopentyloxy group and an ethoxyphenyl group attached to a prop-2-enoic acid backbone.

Preparation Methods

The synthesis of 3-[2-(cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-(cyclopentyloxy)-3-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or cyclopentyloxy groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:

    3-[2-(Cyclopentyloxy)-3-methoxyphenyl]prop-2-enoic acid: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    3-[2-(Cyclopentyloxy)-3-propoxyphenyl]prop-2-enoic acid:

    3-[2-(Cyclopentyloxy)-3-butoxyphenyl]prop-2-enoic acid: The butoxy group may impart unique characteristics to the compound, affecting its use in various fields.

Properties

IUPAC Name

3-(2-cyclopentyloxy-3-ethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-2-19-14-9-5-6-12(10-11-15(17)18)16(14)20-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXIQHFXAJEJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC2CCCC2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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